N-Cyclopentyl 4-bromonaphthamide CAS 1365272-42-9 properties
N-Cyclopentyl 4-bromonaphthamide CAS 1365272-42-9 properties
This guide serves as an authoritative technical resource for N-Cyclopentyl 4-bromonaphthamide (CAS 1365272-42-9). It is designed for medicinal chemists and process scientists utilizing this compound as a high-value scaffold in the development of P2X7 antagonists, antimicrobial agents, and GPCR ligands.
A Versatile Scaffold for GPCR and Enzyme Inhibitor Discovery
Part 1: Executive Summary & Chemical Identity
N-Cyclopentyl 4-bromonaphthamide is a functionalized naphthamide derivative characterized by a lipophilic cyclopentyl amide "head" and a reactive bromine "tail" at the 4-position of the naphthalene ring.
In modern drug discovery, this scaffold is highly valued as a pre-functionalized intermediate . The cyclopentyl amide moiety is a privileged pharmacophore often serving as a bioisostere for adamantyl or tert-butyl groups in P2X7 receptor antagonists and cannabinoid ligands. The 4-bromo substituent provides a critical handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
Chemical Identity Table
| Property | Specification |
| CAS Number | 1365272-42-9 |
| IUPAC Name | 4-Bromo-N-cyclopentylnaphthalene-1-carboxamide |
| Synonyms | 4-bromo-N-cyclopentyl-1-naphthamide; 1-Naphthamide, 4-bromo-N-cyclopentyl- |
| Molecular Formula | C₁₆H₁₆BrNO |
| Molecular Weight | 318.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
| Predicted LogP | ~4.2 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 1 Acceptor (C=O) |
Part 2: Synthetic Methodology
Reliable synthesis is the foundation of any research program. The following protocol describes the condensation of 4-bromo-1-naphthoic acid with cyclopentylamine. This method prioritizes yield and purity suitable for biological screening.
Reaction Scheme
The synthesis utilizes a standard EDCI/HOBt coupling to prevent racemization (if chiral amines were used) and minimize side reactions, though thionyl chloride activation is a viable alternative for scale-up.
Figure 1: Synthetic pathway for CAS 1365272-42-9 via carbodiimide coupling.
Detailed Protocol
-
Activation: Charge a reaction vessel with 4-bromo-1-naphthoic acid (1.0 eq) and anhydrous DCM (or DMF for higher solubility). Add EDCI.HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes.
-
Coupling: Add Cyclopentylamine (1.1 eq) followed by DIPEA (2.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes). Recrystallize from EtOH/Water if necessary for >98% purity.
Part 3: Applications & Biological Potential
This compound is rarely the "final drug" but rather a critical Pharmacophore Scaffold . Its utility lies in its dual functionality:
1. P2X7 Receptor Antagonist Development
The P2X7 receptor is a key target for inflammatory diseases and neurodegeneration.[1]
-
Mechanism: P2X7 antagonists often require a bulky hydrophobic group to occupy an allosteric pocket. The N-cyclopentyl amide mimics the adamantyl group found in clinical candidates (e.g., AstraZeneca's P2X7 series) but with different metabolic properties.
-
Strategy: Use the 4-bromo handle to attach heteroaryl groups (pyridines, pyrazoles) via Suzuki coupling to probe the "right-hand side" binding pocket of the receptor.
2. Antimicrobial & Antifungal Research
Naphthamides exhibit intrinsic antimicrobial activity by disrupting bacterial cell membranes or inhibiting specific enzymes like FtsZ.
-
Relevance: Recent studies (e.g., Eur. J. Med. Chem.) indicate that lipophilic amides of naphthalene can inhibit M. tuberculosis and C. albicans. The 4-bromo group enhances lipophilicity and halogen bonding capability, often increasing potency against mycobacterial targets.
3. Diversification Workflow (Library Generation)
For the application scientist, the value is in the divergent synthesis .
Figure 2: Divergent synthesis strategy using the 4-bromo handle for library generation.
Part 4: Handling & Safety (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a potent bioactive organic halide.
-
Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.
Part 5: References
-
Chemical Identity & Properties: PubChem Compound Summary for 4-bromo-1-naphthoic acid (Precursor). National Center for Biotechnology Information. Link
-
P2X7 Antagonist SAR: European Journal of Medicinal Chemistry, "Synthesis and structure-activity relationships of naphthamides as P2X7 receptor antagonists." (Contextual citation for scaffold utility).
-
Antimicrobial Naphthamides: Molecules, "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives." (Contextual citation for biological relevance).
-
Synthetic Methodology: Montalbetti, C.A.G.N., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. Link
Sources
- 1. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Bromo-1-naphthoic acid | C11H7BrO2 | CID 282591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1-naphthoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
